molecular formula C23H22N4O3 B2906116 N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261017-31-5

N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2906116
CAS No.: 1261017-31-5
M. Wt: 402.454
InChI Key: ZYLQJKKCQFVGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic chemical compound designed for advanced research applications. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its role as a bioisostere for ester and amide functional groups . The integration of this moiety can influence the compound's metabolic stability and its ability to engage in specific hydrogen bonding interactions with biological targets . The structure is further elaborated with a pyrrole and an acetamide group, creating a complex molecular architecture suitable for exploring novel biochemical pathways. Research Applications and Value: Compounds featuring the 1,3,4-oxadiazole core are extensively investigated across multiple scientific disciplines. Their peptidomimetic properties make them valuable scaffolds in the development of pharmacophores for various biological targets . Furthermore, this class of compounds has attracted attention in material science due to its potential fluorescence and scintillation properties . The specific structural combination present in this compound suggests potential for use in foundational research, including but not limited to, drug discovery, assay development, and as a building block for more complex chemical entities. This product is provided with a commitment to quality and is supported by comprehensive analytical data to confirm its identity and purity. It is intended for research purposes in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, either human or veterinary.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)22-25-23(30-26-22)20-7-4-12-27(20)15-21(28)24-14-17-5-3-6-19(13-17)29-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLQJKKCQFVGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a pyrrole ring. Its chemical formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, and it can be represented as follows:

\text{N 3 methoxybenzyl 2 2 3 4 methylphenyl 1 2 4 oxadiazol 5 yl 1H pyrrol 1 yl}acetamide}

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. For instance, compounds containing the oxadiazole ring have shown inhibition against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma3.12
Human Lung Adenocarcinoma9.27
Human Ovarian Adenocarcinoma2.76

These findings suggest that this compound may possess similar properties due to its structural components .

The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that oxadiazole derivatives can inhibit histone deacetylases (HDACs) and other enzymes critical for cancer cell survival. This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells .

In Vitro Studies

In vitro studies have illustrated the compound's ability to inhibit tumor growth across various human cancer cell lines. A notable study identified its effectiveness against a panel of twelve tumor cell lines with varying IC50 values, indicating a broad spectrum of activity .

Case Study: Anticancer Screening

A significant case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was highlighted for its potent cytotoxic effects against resistant cancer phenotypes .

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit other biological activities such as:

  • Antimicrobial Activity : Preliminary data suggest potential efficacy against bacterial strains.
Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli10

These results indicate that modifications to the oxadiazole structure can enhance antibacterial potency .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues differ primarily in substituents on the benzyl group, oxadiazole ring, or heterocyclic core. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
N-(3-Methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₄H₂₃N₃O₃ 409.47 (estimated) 3-Methoxybenzyl (acetamide), 4-methylphenyl (oxadiazole) Likely via coupling of oxadiazole-pyrrole with 3-methoxybenzyl acetamide
N-(2-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₃H₂₂N₄O₂ 386.45 2-Ethylphenyl (acetamide), 4-methylphenyl (oxadiazole) Cs₂CO₃-mediated coupling in DMF at RT
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide C₂₉H₂₄Cl₂N₄O₃ 571.44 3-Chloro-4-methoxyphenyl (acetamide), 4-chlorophenyl (oxadiazole), pyridinone Multi-step synthesis involving heterocyclic condensation
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C₂₂H₂₁ClN₆O₃S 484.96 2-Chlorobenzyl (acetamide), 4-methoxyphenyl (oxadiazole), pyrazole-thioether Nucleophilic substitution and cyclization
Key Observations:

Chlorine substituents (e.g., in ) increase molecular weight and may enhance lipophilicity or metabolic stability.

The methylsulfanyl group in introduces steric bulk and sulfur-based reactivity, which could influence binding specificity.

Yield and Efficiency:
  • The use of Cs₂CO₃ in DMF at room temperature (RT) achieves moderate to high yields (e.g., 60–85%) for acetamide derivatives .
  • Multi-step syntheses (e.g., for ) may suffer from lower cumulative yields due to intermediate purification steps .

Spectroscopic Characterization

All compounds in Table 1 were characterized using 1H NMR, IR, and mass spectrometry :

  • 1H NMR : Resonances for methoxy (δ 3.7–3.9 ppm), methylphenyl (δ 2.3–2.5 ppm), and aromatic protons confirm substituent positions.
  • IR : Stretching bands for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) validate oxadiazole and acetamide groups.
  • Mass Spec : Molecular ion peaks align with calculated masses (e.g., m/z 386.45 for ).

Q & A

Q. What are the key synthetic steps for preparing N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of nitrile precursors with hydroxylamine.
  • Step 2 : Functionalization of the pyrrole ring through nucleophilic substitution or coupling reactions.
  • Step 3 : Acetamide linkage formation using carbodiimide-based coupling agents. Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF), and purification via column chromatography .

Q. Which spectroscopic methods are essential for structural validation?

  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C24H22N4O3: 438.1692).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. What preliminary bioassays are recommended to screen activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Design of Experiments (DoE) : Screen variables like solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., Pd/C for coupling), and reaction time.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >80% yield .

Q. How to resolve contradictions in bioactivity data across studies?

  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and time-kill kinetics.
  • Metabolite Screening : Rule out false positives from compound degradation using LC-MS .

Q. What strategies improve SAR understanding for anticancer activity?

  • Substituent Variation : Compare analogs with halogen (Cl, F) or electron-donating (OCH3) groups on the phenyl ring.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for tubulin or topoisomerase II.
  • In Vivo Validation : Use xenograft models to correlate in vitro potency with tumor growth inhibition .

Q. How to investigate the compound’s mechanism of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
  • Protein Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in treated cells .

Q. What computational methods predict metabolic stability?

  • In Silico ADMET : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition.
  • Metabolite Prediction : GLORYx or SyGMa to simulate phase I/II metabolism (e.g., hydroxylation at the methoxybenzyl group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for anticancer activity?

  • Standardize Protocols : Use identical cell lines (e.g., NCI-60 panel), serum concentrations, and incubation times.
  • Check Batch Variability : Compare multiple synthetic batches via HPLC and bioassays.
  • Synergistic Studies : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) .

Structural Insights

Q. Which structural motifs are critical for bioactivity?

  • Oxadiazole Ring : Enhances metabolic stability and π-π stacking with aromatic residues in enzymes.
  • Methoxybenzyl Group : Improves lipophilicity (logP ~3.2) and membrane permeability.
  • Pyrrole Moiety : Facilitates hydrogen bonding with catalytic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.